2-Diethylaminoethanethiol hydrochloride
Overview
Description
2-Diethylaminoethanethiol hydrochloride is a chemical compound with the molecular formula C6H15NS·HCl and a molecular weight of 169.72 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
2-Diethylaminoethanethiol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with ethylene sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
In industrial production, the compound is often synthesized in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
2-Diethylaminoethanethiol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Diethylaminoethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a capping agent and co-reactant in the synthesis of quantum dots, such as CdTe quantum dots.
Medicine: It has shown potential as an antiviral agent against hepatitis B virus and herpes simplex virus.
Industry: The compound is used as a cationic surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethanethiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. This property is exploited in its use as a ligand in metal complexation reactions . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
2-Diethylaminoethanethiol hydrochloride can be compared with similar compounds such as 2-Dimethylaminoethanethiol hydrochloride and cysteamine:
2-Dimethylaminoethanethiol hydrochloride: This compound has a similar structure but with methyl groups instead of ethyl groups.
Cysteamine: This compound has a simpler structure with an aminoethyl group attached to a thiol group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
2-(diethylamino)ethanethiol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXLTZBBDSDRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062078 | |
Record name | Diethyl-2-mercaptoethylammonium chloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8062078 | |
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Molecular Weight |
169.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid with an unpleasant odor; [Aldrich MSDS] | |
Record name | 2-Diethylaminoethanethiol hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10420 | |
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CAS No. |
1942-52-5 | |
Record name | (Diethylamino)ethanethiol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1942-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl-2-mercaptoethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl-2-mercaptoethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Diethylaminoethanethiol hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4JV8V2VN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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